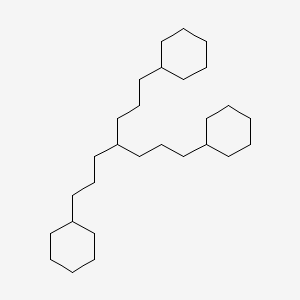

1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane

Description

Properties

CAS No. |

55334-73-1 |

|---|---|

Molecular Formula |

C28H52 |

Molecular Weight |

388.7 g/mol |

IUPAC Name |

[7-cyclohexyl-4-(3-cyclohexylpropyl)heptyl]cyclohexane |

InChI |

InChI=1S/C28H52/c1-4-13-25(14-5-1)19-10-22-28(23-11-20-26-15-6-2-7-16-26)24-12-21-27-17-8-3-9-18-27/h25-28H,1-24H2 |

InChI Key |

IJBGDXMHVWEWQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCCC(CCCC2CCCCC2)CCCC3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane

General Synthetic Strategy

The synthesis of 1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane generally involves the formation of carbon-carbon bonds to construct the heptane backbone substituted with cyclohexyl groups. Given the bulky cyclohexyl substituents, the synthetic route must accommodate steric hindrance and ensure regioselectivity.

A plausible synthetic approach includes:

- Stepwise alkylation of a heptane derivative or related alkyl chain with cyclohexyl-containing alkyl halides or organometallic reagents.

- Use of organometallic coupling reactions , such as Grignard or organolithium reagents derived from cyclohexyl precursors, to introduce cyclohexyl substituents at specific positions.

- Employing controlled reaction conditions to avoid over-alkylation or side reactions due to the multiple reactive sites.

Specific Synthetic Examples and Procedures

While direct literature on this exact compound is scarce, insights can be drawn from related synthetic procedures involving cyclohexyl-substituted alkanes and diarylamines with dicyclohexylmethyl groups, as documented in advanced organic synthesis protocols.

Example Synthesis Procedure (Analogous Approach):

- Preparation of a cyclohexylpropyl intermediate via nucleophilic substitution or coupling.

- Coupling of this intermediate with a 1,7-dihaloheptane derivative under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Negishi coupling) to form the desired 1,7-dicyclohexyl-4-(3-cyclohexylpropyl)heptane skeleton.

- Purification by chromatography to isolate the target compound, confirmed by NMR and mass spectrometry.

This approach is supported by the use of palladium catalysts and ligands such as BrettPhos in related diarylamine syntheses, indicating the feasibility of selective C–C bond formation in complex cycloalkyl systems.

Catalytic and Polymerization Context

The compound or its derivatives may also be involved in catalyst preparation or polymerization processes, where bulky cyclohexyl groups influence stereoregularity and polymer properties. For instance, cyclohexyl-substituted dimethoxypropane derivatives are used in catalyst components for olefin polymerization, suggesting that 1,7-dicyclohexyl-4-(3-cyclohexylpropyl)heptane or related compounds could be synthesized or utilized in such contexts.

Data Table: Physical and Chemical Properties

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C28H52 | |

| Molecular Weight | 388.71 g/mol | |

| Density | 0.88 g/cm³ | Measured at room temperature |

| Boiling Point | 486.6 ºC at 760 mmHg | High thermal stability |

| Melting Point | Not available | |

| Flash Point | 232.6 ºC | Indicates flammability |

| CAS Number | 55334-73-1 | Unique chemical identifier |

| Synonyms | [7-cyclohexyl-4-(3-cyclohexylpropyl)heptyl]cyclohexane | Alternative name |

Research Findings and Analytical Notes

- Thermal Stability: The compound exhibits a high boiling point and flash point, indicating good thermal stability suitable for high-temperature applications.

- Synthetic Challenges: The steric bulk of multiple cyclohexyl groups requires carefully controlled synthetic conditions, often involving palladium-catalyzed cross-coupling reactions to achieve selective substitution without side reactions.

- Catalyst Preparation Role: Cyclohexyl-substituted ethers and related compounds are used in catalyst components for olefin polymerization, suggesting that the compound may be synthesized as part of catalyst systems or as intermediates in polymer chemistry.

- Lack of Direct Protocols: There is a scarcity of direct, detailed synthetic protocols for this specific compound in open literature, necessitating inference from related cyclohexyl-containing compound syntheses and organometallic methodologies.

Chemical Reactions Analysis

Types of Reactions: 1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reactions may involve reagents such as chlorine (Cl2) or bromine (Br2) under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols .

Scientific Research Applications

1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.

Biology: Researchers investigate its interactions with biological molecules to understand its potential effects on living organisms.

Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific physiological responses. The exact molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes .

Comparison with Similar Compounds

Structural Analysis and Key Features

- Molecular Formula : C₃₃H₅₈ (derived from systematic naming).

- Substituents : Three cyclohexyl groups, two of which are terminal, and one attached via a propyl linker.

- Polarity: Non-polar due to the absence of functional groups, aligning with typical alkane behavior.

Comparison with Structurally Similar Compounds

The following table compares 1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane with analogous branched alkanes and cycloalkanes, using retention index (RI) and relative abundance data from chromatographic analyses of essential oils :

| Compound Name | Retention Index (RI) | Relative Abundance (%) | Key Structural Differences |

|---|---|---|---|

| 1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane | 1582 | 0.21 | Three cyclohexyl groups; heptane backbone |

| 5,14-Dibutyloctadecane | 1032 | 0.42 | Two linear butyl groups; octadecane chain |

| 7-Hexyldocosane | 1133 | 0.28 | Single hexyl substituent; docosane chain |

| 7-n-Propyltridecane | 1155 | 0.26 | Linear propyl group; shorter chain (C13) |

Key Observations:

Retention Index : The target compound exhibits the highest RI (1582), indicating stronger interactions with chromatographic stationary phases. This is attributed to its higher molecular weight and steric bulk compared to analogs like 5,14-Dibutyloctadecane (RI 1032) .

Research Findings and Implications

- Chromatographic Behavior : The high RI value suggests utility in gas chromatography (GC) as a reference standard for identifying highly branched alkanes.

- Synthetic Challenges : Multi-step synthesis would be required to attach cyclohexyl groups regioselectively, likely involving Grignard reactions or cross-coupling methodologies.

- Natural Occurrence : Detected in essential oils at trace levels, its biological role remains unclear but may relate to plant defense mechanisms or metabolic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.